molecular formula C8H17NO B12853285 2-Methoxy-4-methylcyclohexanamine

2-Methoxy-4-methylcyclohexanamine

Cat. No.: B12853285
M. Wt: 143.23 g/mol
InChI Key: WOHPSVLZIMCZRX-UHFFFAOYSA-N
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Description

2-Methoxy-4-methylcyclohexanamine is an organic compound with the molecular formula C8H17NO It is a derivative of cyclohexanamine, featuring a methoxy group at the 2-position and a methyl group at the 4-position on the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-methylcyclohexanamine typically involves the alkylation of cyclohexanamine derivatives. One common method is the reaction of 2-methoxycyclohexanone with methylamine under reductive amination conditions. This process involves the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-methylcyclohexanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products Formed

    Oxidation: Ketones and aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted amines depending on the electrophile used.

Scientific Research Applications

2-Methoxy-4-methylcyclohexanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of amine derivatives on biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methylcyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the cyclohexane ring can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanamine: The parent compound without the methoxy and methyl groups.

    2-Methoxycyclohexanamine: Lacks the methyl group at the 4-position.

    4-Methylcyclohexanamine: Lacks the methoxy group at the 2-position.

Uniqueness

2-Methoxy-4-methylcyclohexanamine is unique due to the presence of both the methoxy and methyl groups, which can significantly alter its chemical properties and reactivity compared to its analogs

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

2-methoxy-4-methylcyclohexan-1-amine

InChI

InChI=1S/C8H17NO/c1-6-3-4-7(9)8(5-6)10-2/h6-8H,3-5,9H2,1-2H3

InChI Key

WOHPSVLZIMCZRX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)OC)N

Origin of Product

United States

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